molecular formula C15H14O3 B1221259 Pinostilbene

Pinostilbene

Cat. No.: B1221259
M. Wt: 242.27 g/mol
InChI Key: KUWZXOMQXYWKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Classification within Stilbenoids

Pinostilbene (B20863) belongs to the stilbenoid class of compounds, which are secondary metabolites synthesized by plants through the phenylpropanoid pathway. bio-conferences.orgnih.govencyclopedia.pub Structurally, stilbenoids are characterized by a 1,2-diphenylethylene backbone (C6-C2-C6). frontiersin.org

This compound is chemically defined as a monomethoxylated derivative of resveratrol (B1683913). nih.govcaymanchem.com Its formal IUPAC name is 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol. nih.gov It is also known by synonyms such as 3,4′-dihydroxy-5-methoxystilbene and resveratrol monomethyl ether. nih.gov The key structural difference from resveratrol is the conversion of one of the meta-hydroxyl groups into a methyl ether group. nih.gov This modification classifies it as a methoxylated stilbene (B7821643), distinguishing it from other hydroxylated stilbenes like piceatannol or its parent compound, resveratrol. researchgate.net

Nomenclature and Chemical Properties of this compound
IdentifierDetails
IUPAC Name3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol nih.gov
Chemical FormulaC15H14O3 chemspider.com
Molar Mass242.27 g/mol wikipedia.org
ClassificationStilbenoid, Polyphenol nih.govcymitquimica.com
CAS Number42438-89-1 wikipedia.org

Historical Context of Discovery and Isolation

The study of stilbenoids from pine species has a long history, with related compounds like pinosylvin (B93900) being isolated as early as 1939 from Pinus sylvestris. nih.gov this compound itself was later identified in the bark of the Siberian pine (Pinus sibirica) in the early 1970s. wikipedia.org Subsequent phytochemical studies have also reported its presence in other plant species, such as Gnetum venosum. wikipedia.org

The isolation of this compound and its glycosides often involves extraction from plant materials, such as pine bark, followed by chromatographic purification techniques. nih.gov For instance, pinostilbenoside, a glycoside of this compound, has been isolated from the bark of Pinus cembra L., Pinus sibirica, and Pinus koraiensis. nih.gov The identification and structural elucidation of these molecules are confirmed using spectroscopic methods. The biosynthesis of this compound occurs via the methylation of resveratrol, a reaction catalyzed by enzymes known as O-methyltransferases (OMTs). bio-conferences.orgnih.gov

Significance of this compound as a Resveratrol Analog

The significance of this compound in academic research is largely tied to its status as a resveratrol analog. Resveratrol has been extensively studied for its biological activities, but its therapeutic potential is often limited by rapid metabolism and low bioavailability. nih.govnih.gov The methylation of resveratrol's hydroxyl groups to form derivatives like this compound and pterostilbene (B91288) is a key area of research, as this structural modification can alter the compound's physicochemical properties. nih.gov

Comparison of Resveratrol and its Methylated Analogs
CompoundStructureKey FeatureReported Advantage Over Resveratrol
Resveratroltrans-3,5,4'-trihydroxystilbene japsonline.comParent compound with three hydroxyl groups. japsonline.comN/A
This compoundtrans-3-methoxy-5,4'-dihydroxystilbene nih.govMonomethylated analog of resveratrol. nih.govIncreased lipophilicity, stability, and cell permeability. nih.govnih.gov
Pterostilbenetrans-3,5-dimethoxy-4'-hydroxystilbene japsonline.comDimethylated analog of resveratrol. japsonline.comSignificantly higher bioavailability and longer half-life. japsonline.com

Current Research Landscape and Future Directions

The current research landscape for this compound is focused on elucidating its various biological activities and mechanisms of action. Studies have explored its potential in several areas, including neuroprotection, where it has been shown to attenuate neurotoxicity in cell models. caymanchem.comtargetmol.com In oncology research, this compound has been investigated for its ability to inhibit the growth of colon and prostate cancer cells. nih.govnih.gov Some of this activity is linked to its interaction with the androgen receptor and its variants. nih.gov

Future research is heading in several promising directions. One key area is the use of biotechnology and enzyme engineering to optimize the production of this compound. nih.gov Scientists are working on modifying resveratrol O-methyltransferases (ROMTs) to selectively and efficiently synthesize this compound from resveratrol, which could enable large-scale production for further study. nih.govnih.gov Additionally, there is a continued effort to understand the full spectrum of this compound's biological targets and to clarify its role as a key metabolite of pterostilbene in mediating health effects. nih.govnih.gov While challenges related to factors like water solubility remain, the unique properties of this compound as a resveratrol analog position it as a compound of significant interest for future scientific investigation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWZXOMQXYWKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Sourcing of Pinostilbene

Natural Abundance and Botanical Sources

Pinostilbene (B20863) is found in a range of botanicals, with a notable presence in the Pinaceae and Gnetaceae families. The Pinaceae family, which includes pines, is a significant source. For instance, this compound has been identified in the bark of the Siberian pine (Pinus sibirica) and the Swiss pine (Pinus cembra) wikipedia.orgmdpi.com. It has also been reported in the knotwood and heartwood of Pinus cembra mdpi.com.

Beyond the Pinaceae family, Gnetum venosum is another botanical source of this compound wikipedia.org. While stilbenoids, in general, are found in berries and fruits, this compound's distribution appears more specific mdpi.comnih.govresearchgate.net. Research has also pointed to its presence in other conifer species. For example, pinostilbenoside, a glycoside form of this compound, has been isolated from the bark of Pinus koraiensis mdpi.com.

It is important to note that this compound can also be a metabolic byproduct of other related compounds. In animal studies, it has been identified as a major metabolite of pterostilbene (B91288), another stilbenoid found in blueberries medchemexpress.comnih.gov.

Phytoalexin Role and Environmental Inducers in Plants

Stilbenoids, including this compound, often function as phytoalexins in plants. Phytoalexins are antimicrobial and antioxidant compounds that plants synthesize and accumulate in response to stress, both biotic and abiotic. Their primary role is to defend the plant against pathogens and to cope with adverse environmental conditions nih.gov.

The production of stilbenes is a key defense mechanism against various phytopathogens mdpi.com. When a plant is under attack from fungi, bacteria, or insects, it can trigger the synthesis of these compounds to inhibit the growth and spread of the invader. This defensive role is a crucial aspect of plant immunity mdpi.comnih.govresearchgate.net.

Environmental factors can also induce the production of stilbenes. Abiotic stressors such as ultraviolet (UV) radiation and exposure to ozone can stimulate the biosynthesis of these compounds nih.gov. This suggests that this compound may play a role in protecting plants from environmental damage, in addition to its function in pathogen defense. The synthesis of stilbenes is a dynamic process, with their accumulation often localized to the site of stress or infection.

Traditional Extraction Methodologies

The isolation of this compound and other stilbenoids from their natural plant sources has traditionally relied on various extraction techniques. These methods are designed to separate the desired compounds from the complex matrix of plant material.

A common approach involves the use of organic solvents to extract the compounds from the plant tissues, such as the bark or heartwood. The choice of solvent is critical and is often based on the polarity of the target molecule. For stilbenoids, solvents like ethanol, methanol, or acetone are frequently employed.

Following the initial extraction, a series of purification steps are typically required to isolate this compound from other co-extracted compounds. Chromatographic techniques are central to this process. Methods such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used to separate this compound based on its physical and chemical properties.

The specific methodology can be tailored to the plant source and the desired purity of the final product. For instance, the isolation of pinostilbenoside from Pinus cembra bark involved an initial extraction followed by purification steps to yield the pure compound mdpi.com. These traditional methods, while effective, can be time-consuming and may involve the use of large quantities of organic solvents.

Biosynthesis and Metabolic Pathways

Endogenous Biosynthesis in Plants

The natural production of pinostilbene (B20863) is a specialized branch of secondary metabolism, primarily occurring in specific plant families like Pinaceae and Vitaceae. mdpi.comresearchgate.net It is often synthesized as a defense compound in response to stress. mdpi.comwikipedia.orgmdpi.com

Like all stilbenoids, the biosynthesis of this compound originates from the phenylpropanoid pathway. mdpi.commdpi.com This fundamental pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds. mdpi.com The initial step, catalyzed by phenylalanine ammonia-lyase (PAL), is the deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.comresearchgate.net In some organisms, tyrosine can also serve as a precursor via the action of tyrosine ammonia (B1221849) lyase (TAL). nih.gov

Following a series of enzymatic modifications, including hydroxylation by cinnamate-4-hydroxylase (C4H), the core precursor for many stilbenoids, p-coumaric acid, is formed. nih.govbio-conferences.org This is then activated to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). mdpi.comnih.gov

Alternatively, in some plant species, particularly pines, the direct precursor is cinnamoyl-CoA, which is formed from cinnamic acid. wikipedia.orgwikipedia.org The biosynthesis of the stilbene (B7821643) scaffold is completed by the condensation of either p-coumaroyl-CoA or cinnamoyl-CoA with three molecules of malonyl-CoA, which is derived from primary metabolism (glycolysis). nih.govua.es This condensation reaction forms the characteristic C6-C2-C6 structure of stilbenoids. mdpi.com

The formation of this compound can occur via two primary enzymatic routes depending on the plant species.

Via Pinosylvin (B93900): In plants of the Pinus genus, the key enzyme is pinosylvin synthase. mdpi.commdpi.com This enzyme catalyzes the condensation of one molecule of cinnamoyl-CoA and three molecules of malonyl-CoA to directly produce pinosylvin (3,5-dihydroxy-trans-stilbene). wikipedia.orgwikipedia.org Pinosylvin can then undergo methylation to yield this compound.

Via Resveratrol (B1683913): In other plants, such as grapes (Vitis species), the enzyme resveratrol synthase (a type of stilbene synthase, STS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol (3,5,4'-trihydroxy-trans-stilbene). nih.govbio-conferences.org this compound (3,4'-dihydroxy-5-methoxy-trans-stilbene) is subsequently produced from resveratrol through a methylation reaction catalyzed by a resveratrol O-methyltransferase (ROMT). bio-conferences.orgmdpi.comhku.hk This enzyme transfers a methyl group from the co-substrate S-adenosylmethionine (SAM) to the hydroxyl group at the C5 position of the resveratrol molecule. mdpi.com

Several ROMTs have been identified and characterized, exhibiting different product specificities. For instance, SbOMT3 from Sorghum bicolor has been shown to primarily produce this compound from resveratrol, whereas VvROMT from Vitis vinifera tends to produce the di-methylated product, pterostilbene (B91288), often converting this compound rapidly into the final product. mdpi.comhku.hkkribb.re.kr

Table 1: Key Enzymes in Endogenous this compound Biosynthesis
EnzymeAbbreviationReaction CatalyzedPrimary Precursor(s)ProductSource Organism Example
Pinosylvin SynthasePSCondensationCinnamoyl-CoA + 3x Malonyl-CoAPinosylvinPinus sylvestris mdpi.comwikipedia.org
Resveratrol Synthase (Stilbene Synthase)RS (STS)Condensationp-Coumaroyl-CoA + 3x Malonyl-CoAResveratrolVitis vinifera nih.gov
Resveratrol O-methyltransferaseROMTMethylationResveratrol + S-adenosylmethionineThis compoundSorghum bicolor (SbOMT3) mdpi.comhku.hk

The biosynthesis of stilbenoids, including this compound, is a tightly regulated process, typically induced in response to biotic and abiotic stresses such as fungal infection, UV radiation, physical wounding, or ozone exposure. mdpi.comwikipedia.orgmdpi.comnih.gov The expression of the genes encoding the biosynthetic enzymes is under strict transcriptional control. scirp.org

Key regulatory components include:

Transcription Factors: Specific transcription factors are activated by stress signals and bind to the promoter regions of stilbene biosynthetic genes (e.g., PAL, STS), initiating their coordinated expression. nih.govscirp.orgrscf.ru

Signaling Cascades: The induction of these genes is often mediated by complex cell signaling pathways. nih.gov For example, the mitogen-activated protein kinase (MAPK) signaling cascade has been linked to the regulation of stilbene biosynthesis genes. ua.esresearchgate.net

Environmental Cues: The level of gene expression and subsequent accumulation of stilbenoids are directly influenced by the nature and intensity of the environmental stimulus. mdpi.comnih.gov For instance, pruned canes of Vitis vinifera show a transient expression of PAL and STS genes, leading to a rapid increase in stilbene production. mdpi.com

This intricate regulatory network ensures that these defense compounds are produced efficiently when and where they are needed by the plant. nih.govscirp.org

Engineered Biosynthesis Approaches

The low abundance of this compound in natural sources has driven the development of biotechnological production methods using engineered microorganisms. mdpi.comnih.gov These approaches offer a sustainable and scalable alternative to chemical synthesis or extraction from plants. kribb.re.kr

Several microbial hosts have been successfully engineered to produce this compound de novo from simple carbon sources like glucose or by converting supplemented precursors.

Escherichia coli : As a widely used host for metabolic engineering, E. coli has been engineered to produce this compound by introducing an artificial biosynthetic pathway. kribb.re.kr This typically involves expressing genes for tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), stilbene synthase (STS), and a resveratrol O-methyltransferase (ROMT). nih.govscispace.com Researchers have successfully produced this compound as the major product in E. coli by expressing the SbROMT3syn gene from sorghum, which preferentially catalyzes the mono-methylation of resveratrol. nih.govkribb.re.krgenscript.com

Saccharomyces cerevisiae : This yeast is another popular platform for producing plant-derived secondary metabolites. ua.esnih.gov S. cerevisiae has been engineered to produce high levels of resveratrol, which can then be converted to this compound by integrating a suitable ROMT. nih.govmdpi.com The first de novo biosynthesis of this compound in yeast was demonstrated by incorporating heterologous methyltransferases into a resveratrol-producing strain. ua.esnih.gov

Corynebacterium glutamicum : Traditionally used for large-scale amino acid production, C. glutamicum is emerging as a promising host for producing plant polyphenols. nih.govmdpi.comnih.gov While direct production of this compound is less documented, platform strains have been developed that can produce stilbene precursors like resveratrol and pinosylvin from supplemented phenylpropanoids or directly from glucose, demonstrating the potential for this compound production. nih.gov

Table 2: Examples of Engineered Microbial Production of this compound
MicroorganismKey Enzymes ExpressedPrecursor/Carbon SourceThis compound TiterReference
Escherichia coliScCCL, RpSTSsyn, SbROMT3synp-Coumaric acidMajor product (unquantified) nih.gov
Escherichia coliSbROMT3synResveratrol34 mg/L mdpi.com
Escherichia coliAtOMT1Resveratrol17.4 mg/L mdpi.com
Saccharomyces cerevisiaeVvROMTResveratrol< 2 mg/L mdpi.com
Saccharomyces cerevisiaeEngineered VvROMT VariantsResveratrolShifted production towards this compound mdpi.comnih.gov
Saccharomyces cerevisiaeHeterologous methyltransferasesGlucose5.5 mg/L ua.es

Achieving efficient microbial production of this compound requires sophisticated metabolic engineering and synthetic biology strategies.

Pathway Construction and Optimization: The primary strategy involves constructing an artificial biosynthetic pathway by introducing all necessary heterologous enzymes. kribb.re.kr The performance of these enzymes is often improved through codon optimization to match the expression machinery of the microbial host. nih.govkribb.re.krkribb.re.kr

Enzyme Selection and Engineering: The choice of O-methyltransferase is critical for specifically producing this compound. mdpi.com While some natural enzymes like SbOMT3 from sorghum are efficient at producing this compound, others like VvROMT from grapes favor the di-methylated pterostilbene. mdpi.comnih.gov To overcome this, rational design and protein engineering have been applied to modify the substrate-binding pocket of enzymes like VvROMT, successfully shifting their catalytic activity to preferentially produce this compound over pterostilbene. mdpi.comnih.gov

Increasing Precursor Supply: To enhance the final product titer, strategies are employed to increase the intracellular pools of precursors like malonyl-CoA and the co-substrate S-adenosylmethionine (SAM). nih.govresearchgate.net This can involve overexpressing key enzymes in the precursor supply pathways or knocking out competing pathways that drain these essential molecules. nih.gov

Host Strain Engineering: The host organism itself can be engineered to be a better production chassis. researchgate.net This includes deleting genes involved in the degradation of aromatic compounds or engineering central metabolism to channel more carbon towards the desired product. nih.govfrontiersin.org

These advanced engineering strategies have demonstrated the feasibility of producing this compound in microbial systems, paving the way for its large-scale, sustainable production. nih.govkribb.re.kr

Rational Design and Metabolic Engineering Strategies

Heterologous Expression of Stilbene Synthase (STS) and O-Methyltransferase (OMT) Genes

The biosynthesis of this compound in systems not naturally producing it, known as heterologous expression, has been achieved by introducing key enzymes into microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.combio-conferences.org The core strategy involves the co-expression of a stilbene synthase (STS) gene, which produces the precursor resveratrol, and an O-methyltransferase (OMT) gene, which then methylates resveratrol to form this compound. mdpi.comnih.gov

Researchers have successfully isolated and expressed various STS and OMT genes from different plant sources. For instance, stilbene synthase genes from rhubarb (Rheum palmatum), peanut (Arachis hypogaea), and grape (Vitis vinifera) have been tested. nih.govnih.gov Among these, the STS from peanut (AhSTS) was found to be functionally expressed in its native form in E. coli. nih.govnih.gov

For the methylation step, several OMTs have been utilized. A resveratrol O-methyltransferase from Vitis vinifera (VvROMT) is known for its high efficiency in converting resveratrol, though it primarily produces pterostilbene. mdpi.com In contrast, an OMT from Sorghum bicolor (SbOMT3) has been shown to favor the production of this compound. mdpi.comnih.gov When the gene for SbOMT3 was expressed in E. coli, it successfully catalyzed the methylation of resveratrol, yielding this compound as the major product, with only trace amounts of the di-methylated pterostilbene detected. nih.gov Similarly, co-expression of a cinnamate/4-coumarate:coenzyme A ligase (CCL) from Streptomyces coelicolor, a synthetic stilbene synthase from rhubarb (RpSTSsyn), and a synthetic O-methyltransferase from sorghum (SbROMT3syn) in E. coli resulted in the production of both resveratrol and this compound from the precursor p-coumaric acid. nih.govgenscript.com

Codon Optimization and Enzyme Engineering for Enhanced Production

To improve the yield of this compound in microbial hosts, scientists employ techniques such as codon optimization and enzyme engineering. Low protein solubility is a common bottleneck when expressing plant genes in bacteria like E. coli. nih.gov Codon optimization addresses this by modifying the gene's sequence to match the codon usage preferences of the host organism, which can significantly enhance translational efficiency and protein expression without altering the final amino acid sequence. nih.govjmb.or.kr For example, the original STS gene from rhubarb (RpSTS) and the OMT gene from sorghum (SbROMT3) were synthesized with codon optimization for E. coli, creating RpSTSsyn and SbROMT3syn. nih.govnih.govgenscript.com This strategy successfully improved the solubility and functional expression of these enzymes, leading to better production of stilbenoids. nih.gov

Precursor Utilization and Pathway Optimization in Recombinant Systems

The production of this compound in recombinant systems is critically dependent on the availability of its precursors. The biosynthesis of resveratrol, the direct precursor to this compound, requires one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. bio-conferences.orgnih.gov In many early studies, engineered microbes were fed with p-coumaric acid, which the host cell then converts to p-coumaroyl-CoA. nih.govgavinpublishers.com For example, recombinant E. coli expressing ScCCL, RpSTSsyn, and SbROMT3syn produced approximately 2.4 mg/L of this compound when supplemented with p-coumaric acid. nih.govgavinpublishers.com

More advanced metabolic engineering seeks to create microbial strains that can produce this compound de novo from simple carbon sources like glucose. nih.govfrontiersin.org This requires extensive optimization of the host's metabolic pathways. The strategy involves introducing the entire biosynthetic pathway for resveratrol production into the microbe. nih.gov For instance, in S. cerevisiae, this was achieved by expressing genes for phenylalanine ammonia lyase (PAL), cinnamic acid hydroxylase (C4H), and p-coumaryl-CoA ligase (4CL), which together convert the endogenous amino acid phenylalanine into p-coumaroyl-CoA. nih.gov This engineered pathway, combined with the expression of STS and an OMT, enables the complete synthesis of this compound from glucose, eliminating the need to add expensive precursors to the culture medium. nih.gov

Plant Cell Culture Systems for Controlled Production

An alternative to microbial fermentation for producing this compound is the use of plant cell culture systems. mdpi.com These systems leverage the natural metabolic capabilities of plant cells in a controlled bioreactor environment, which avoids the complexities of chemical synthesis or extraction from whole plants. nih.govnih.gov Grapevine (Vitis vinifera) cell cultures are particularly well-suited for this purpose as they naturally produce stilbenoids, including resveratrol. nih.gov

These cultures can be grown in suspension, and the production of secondary metabolites can be significantly enhanced through elicitation—the addition of specific signaling molecules to the culture medium. nih.govmdpi.com For grapevine cell cultures, a combination of methylated cyclodextrins and methyl jasmonate has proven to be a highly effective elicitor, leading to the production of large quantities of extracellular resveratrol that can be easily recovered. nih.gov While much of the research has focused on resveratrol, these systems are also capable of producing its derivatives. nih.gov The presence of endogenous OMTs in grapevine cells can lead to the synthesis of methylated stilbenes like this compound. By controlling the culture conditions and applying specific elicitors, plant cell cultures can serve as sustainable and contained bio-factories for the controlled production of this compound. nih.govmdpi.com

Compounds Mentioned

Compound Name
This compound
Resveratrol
Pterostilbene
p-Coumaric acid
Malonyl-CoA
p-Coumaroyl-CoA
Phenylalanine

Research Findings on this compound Biosynthesis

Enzymes UsedHost OrganismPrecursor/PathwayThis compound YieldReference
ScCCL, RpSTSsyn, SbROMT3synE. colip-Coumaric Acid Feeding~2.4 mg/L nih.govgavinpublishers.com
SbROMT3synE. coliResveratrol Feeding34 mg/L mdpi.combio-conferences.org
VvROMT (L117F/F311W variant)In vitroResveratrol FeedingHighest conversion to this compound among variants mdpi.com
AtOMT1E. coliResveratrol Feeding17.4 mg/L mdpi.com

Preclinical Pharmacokinetics and Metabolism of Pinostilbene

Absorption and Distribution in Animal Models

Direct, comprehensive data on the absorption and distribution of pinostilbene (B20863) administered as a standalone compound in animal models is less extensively documented compared to its precursor, pterostilbene (B91288). However, as a major metabolite of pterostilbene, its presence in various tissues and biological fluids implies absorption and distribution following pterostilbene administration. Pterostilbene itself is known to be rapidly absorbed and widely distributed throughout the body in animal studies mdpi.comnih.gov. Its lipophilic nature, attributed to the two methoxy (B1213986) groups, facilitates its passage across cell membranes and potentially the blood-brain barrier mdpi.com. Following oral administration of pterostilbene in rats, it was found to be approximately 80% bioavailable, a significantly higher rate compared to resveratrol (B1683913) nih.govresearchgate.net. This suggests that pterostilbene is efficiently absorbed from the gastrointestinal tract. Consequently, this compound, as a product of pterostilbene metabolism, is expected to exhibit similar distribution characteristics, reaching various tissues where it can exert its biological effects.

Metabolic Transformation Pathways in Animal Organisms

The metabolic fate of stilbenoids like this compound involves a complex interplay of host enzymes and gut microbiota.

Role of Glucuronidation and Sulfation

Like other stilbenoids, this compound, particularly through its hydroxyl group, is susceptible to Phase II conjugation reactions, primarily glucuronidation and sulfation, in animal organisms mdpi.commdpi.comnih.gov. These processes convert the parent compound into more water-soluble conjugates, facilitating their excretion. Pterostilbene, the precursor to this compound, undergoes glucuronidation and sulfation in animal models, with glucuronide and sulfate (B86663) metabolites being the primary forms identified mdpi.com. Studies comparing pterostilbene and resveratrol have indicated that pterostilbene exhibits lower glucuronidation efficiency in the liver compared to resveratrol mdpi.comfrontiersin.org. This difference contributes to pterostilbene's enhanced metabolic stability and bioavailability. While specific data on the glucuronidation and sulfation rates of isolated this compound is limited, it is understood that these pathways are critical for its clearance.

Intestinal Metabolism and Microbial Biotransformation

The intestinal microbiota plays a significant role in the biotransformation of stilbenoids. Pterostilbene, upon oral administration, can be demethylated by colonic microbiota, leading to the formation of this compound mdpi.commdpi.com. This microbial demethylation is a key pathway for this compound generation within the gut environment. Conversely, studies investigating the stability of this compound itself in conditions simulating the colon environment using human fecal microbiota have indicated that this compound is relatively stable and does not produce significant metabolites under these specific in vitro conditions nih.govmdpi.com. This suggests that while this compound is formed from pterostilbene by gut microbes, it may not be extensively further metabolized by them.

Identification of Key Metabolites (e.g., as Pterostilbene Metabolite)

This compound has been unequivocally identified as a major metabolite of pterostilbene in animal models, particularly in the colon of mice fed with pterostilbene mdpi.comresearchgate.netnih.gov. This transformation occurs through the demethylation of pterostilbene mdpi.comresearchgate.net. Research has shown that the level of this compound in the colonic mucosa can be approximately equivalent to that of pterostilbene itself researchgate.netnih.gov. Furthermore, a this compound monoglucuronide conjugate has been identified as a urinary metabolite in mice following pterostilbene administration, highlighting the role of host conjugation pathways in its elimination researchgate.net.

Elimination and Clearance Characteristics in Animal Studies

The elimination and clearance of this compound are intrinsically linked to its metabolic transformation. Data primarily focuses on pterostilbene, from which this compound is derived. Following intravenous administration in rats, pterostilbene exhibited rapid clearance (68.2 ± 9.8 mL/min/kg) and a moderate terminal elimination half-life (93.9 ± 22.3 min) at a dose of 2.5 mg/kg researchgate.net. Upon dose escalation to 25 mg/kg, the clearance of pterostilbene decreased to 36.4 ± 7.8 mL/min/kg, suggesting a potential saturation of metabolic pathways or altered distribution at higher doses researchgate.net. Excretion studies indicate that pterostilbene is predominantly eliminated through non-renal pathways, with a very small fraction excreted in urine researchgate.net. Approximately 99% of pterostilbene is cleared via non-renal routes, with the hepatic pathway accounting for about 0.219% of total excretion researchgate.net. Given that this compound is a metabolite, its elimination would likely follow pathways similar to those of pterostilbene conjugates.

Table 1: Pterostilbene Pharmacokinetic Parameters in Rats Following Intravenous Administration

ParameterValue (2.5 mg/kg IV)Value (25 mg/kg IV)UnitSource
Clearance (Cl)68.2 ± 9.836.4 ± 7.8mL/min/kg researchgate.net
Terminal Half-life (t₁/₂λz)93.9 ± 22.3N/Amin researchgate.net

Comparative Pharmacokinetics with Related Stilbenoids in Preclinical Contexts

When compared to resveratrol, pterostilbene generally demonstrates superior pharmacokinetic properties, which are also relevant to its metabolite, this compound. Pterostilbene exhibits higher oral bioavailability (approximately 80%) compared to resveratrol (approximately 29.8%) in animal models nih.govresearchgate.net. This enhanced bioavailability is attributed to its increased lipophilicity and metabolic stability conferred by the methoxy groups mdpi.comnih.gov. Studies have shown that pterostilbene achieves significantly higher peak plasma concentrations (Cmax) and reaches maximum concentrations faster (Tmax) than resveratrol nih.gov. Furthermore, area under the curve (AUC) values for pterostilbene are consistently higher than those for resveratrol in various cell lines, indicating greater systemic exposure nih.gov. While direct comparative pharmacokinetic data for this compound against other stilbenoids is scarce, its close metabolic relationship with pterostilbene suggests that it benefits from the improved absorption and stability characteristics of its precursor. Other stilbenoids, such as isorhapontigenin, also display pharmacokinetic profiles superior to resveratrol in preclinical studies frontiersin.org. The similar bioactivities observed between this compound and pterostilbene further underscore their interconnectedness in biological systems researchgate.net.

Table 2: Comparative Oral Bioavailability of Stilbenoids in Animal Models

CompoundOral Bioavailability (%)Animal ModelRouteSource
Pterostilbene~80Not specifiedOral researchgate.net
Resveratrol~29.8Not specifiedOral researchgate.net
Pterostilben66.9Sprague-Dawley RatsOral nih.gov

Mechanistic Investigations of Pinostilbene Bioactivities

Anticancer Mechanisms in Preclinical Models

Pinostilbene (B20863), a monomethylated derivative of resveratrol (B1683913), has demonstrated notable anticancer properties in various preclinical studies. nih.gov Its bioactivity is attributed to the modulation of proteins and signaling pathways involved in cell proliferation, programmed cell death, and metastasis. mdpi.com Research has focused on elucidating the specific molecular mechanisms through which this compound exerts its oncostatic effects in different cancer types.

This compound has been shown to inhibit the viability and proliferation of several cancer cell lines, with its efficacy varying depending on the cell type and concentration. In the androgen-responsive human prostate cancer cell line LNCaP, this compound demonstrated significant cytotoxicity at a concentration of 10 μM, an effect that was comparable to the anti-androgen drug enzalutamide. nih.gov The growth-inhibiting effects in this cell line are specifically linked to its impact on the androgen receptor signaling pathway. nih.gov

The compound also exhibits inhibitory effects against colon cancer cells. medchemexpress.com Studies on Caco-2, HCT116, and HT29 human colon cancer cell lines have confirmed its antiproliferative activity. mdpi.commedchemexpress.comsemanticscholar.org In contrast, this compound hydrate (B1144303) (PSH) did not show significant cytotoxic effects on the viability of human oral squamous cell carcinoma lines (SCC-9, SAS, and HSC-3) at concentrations up to 80 μM, suggesting that its primary anticancer action in these cells is anti-metastatic rather than cytotoxic. karger.comnih.gov

Table 1: Effect of this compound on the Viability and Proliferation of Various Cancer Cell Lines

Cell Line Cancer Type Concentration Observed Effect Citation(s)
LNCaP Prostate Cancer 10 μM Significant cytotoxicity and growth inhibition nih.gov
22Rv1 Prostate Cancer Not specified Inhibited cell viability and proliferation researchgate.net
Caco-2 Colorectal Cancer Not specified Strong in vitro antiproliferative activity mdpi.com
HCT116 & HT29 Colon Cancer 20 & 40 µM Significant inhibition of cell growth medchemexpress.comsemanticscholar.org
SCC-9, SAS, HSC-3 Oral Squamous Cell Carcinoma Up to 80 μM No significant cytotoxic effects karger.comnih.gov

A key mechanism of this compound's anticancer activity is its ability to modulate the cell cycle and induce apoptosis, or programmed cell death. mdpi.com In human colon cancer cells (HCT116 and HT29), treatment with this compound at concentrations of 20 μM and 40 μM resulted in a significant and dose-dependent increase in the percentage of cells arrested in the S-phase of the cell cycle. medchemexpress.com This arrest prevents cancer cells from proceeding with DNA replication and division, thereby halting proliferation. medchemexpress.com In HT29 cells, a modest increase in the G2/M phase population was also observed. medchemexpress.com The induction of apoptosis has been noted as a general anticancer mechanism for this compound in multiple cancer types, including colon, prostate, and multiple myeloma. mdpi.com

This compound's ability to induce apoptosis is mediated by its influence on key regulatory proteins. In colon cancer cells, this compound treatment significantly modulates the expression of proteins central to the apoptotic cascade. medchemexpress.com

Specifically, it has been shown to increase the expression levels of several crucial pro-apoptotic proteins:

p53 : A tumor suppressor protein that responds to cellular stress by initiating DNA repair, cell cycle arrest, or apoptosis. medchemexpress.comnih.govnih.gov this compound upregulates its expression, promoting an apoptotic response. medchemexpress.com

Bax : A pro-apoptotic protein from the Bcl-2 family. nih.govijper.org Increased levels of Bax, as induced by this compound, facilitate the permeabilization of the mitochondrial membrane, a key step in the intrinsic apoptosis pathway. medchemexpress.com

Cleaved Caspase-3 : Caspase-3 is a primary executioner caspase. nih.gov Its cleavage signifies its activation, leading to the breakdown of cellular components. nih.govnih.gov this compound treatment leads to a significant increase in cleaved caspase-3. medchemexpress.com

Cleaved PARP1 : Poly(ADP-ribose) polymerase 1 (PARP1) is a protein involved in DNA repair. Its cleavage by activated caspases is a hallmark of apoptosis. researchgate.net this compound enhances the level of cleaved PARP, indicating the progression of apoptosis. medchemexpress.com

Concurrently, this compound was found to decrease the expression of cyclin E and phosphorylated retinoblastoma protein (p-Rb), which are involved in cell cycle progression, further contributing to its anti-proliferative effects. medchemexpress.com

This compound hydrate (PSH) has demonstrated significant anti-metastatic properties in preclinical models of nasopharyngeal and oral cancers. semanticscholar.orgkarger.comfrontiersin.org Its mechanism involves the inhibition of cancer cell migration and invasion by downregulating the expression and activity of matrix metalloproteinase-2 (MMP-2). karger.comnih.govfrontiersin.org MMPs are enzymes that degrade the extracellular matrix, a crucial step for cancer cells to invade surrounding tissues and metastasize. mdpi.com

Furthermore, PSH suppresses the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal (fibroblast-like) properties, which enhances their motility and invasiveness. frontiersin.orgnih.gov In nasopharyngeal carcinoma cell lines, PSH treatment led to the upregulation of epithelial markers and the downregulation of mesenchymal markers, effectively reversing the EMT phenotype. frontiersin.org This modulation of EMT and MMP-2 is mediated through the mitogen-activated protein kinase (MAPK) signaling pathways. semanticscholar.orgkarger.comfrontiersin.org

Table 2: Effect of this compound Hydrate (PSH) on Epithelial-Mesenchymal Transition (EMT) Markers in Nasopharyngeal Carcinoma Cells

Marker Marker Type Effect of PSH Treatment Citation(s)
E-cadherin Epithelial Upregulated frontiersin.org
Claudin-1 Epithelial Upregulated frontiersin.org
N-cadherin Mesenchymal Downregulated frontiersin.org
Vimentin Mesenchymal Downregulated frontiersin.org

In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and progression. nih.gov this compound has been identified as a novel anti-androgen compound that directly targets AR signaling. nih.govresearchgate.net Studies have confirmed that this compound directly binds to the androgen receptor, which inhibits its activation and subsequent translocation to the nucleus where it would normally activate gene transcription. nih.govresearchgate.net

This inhibitory action leads to a reduction in the protein level of the full-length AR and a decrease in the expression of its downstream target genes. nih.govresearchgate.net Critically, this compound also reduces the protein level of androgen receptor variant 7 (ARv7). nih.govresearchgate.net ARv7 is a splice variant that lacks the ligand-binding domain, making it constitutively active and a key factor in the development of resistance to anti-androgen therapies like enzalutamide. nih.gov By downregulating ARv7, this compound demonstrates potential for treating castration-resistant prostate cancer (CRPC). nih.govresearchgate.net

While various polyphenols have been investigated for their ability to work synergistically with conventional chemotherapy drugs to enhance efficacy and reduce chemoresistance, specific preclinical data on the synergistic effects of this compound with established anticancer agents were not identified in the reviewed literature. nih.govnih.gov Research on related stilbenes, such as pterostilbene (B91288), has shown synergistic effects with agents like megestrol acetate in endometrial cancer, suggesting a potential area for future investigation for this compound. researchgate.net

Neuroprotective Mechanisms in Preclinical Models

This compound, a methylated derivative of resveratrol, has demonstrated significant neuroprotective potential in various preclinical studies. Its mechanisms of action are multifaceted, primarily involving the counteraction of oxidative stress, modulation of inflammatory pathways, and promotion of neuronal survival, particularly within dopaminergic systems.

Mitigation of Oxidative Stress-Induced Neurotoxicity

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. acs.org this compound exhibits potent neuroprotective effects by counteracting oxidative stress-induced neurotoxicity. In studies using SH-SY5Y neuroblastoma cells, this compound has been shown to protect against cell death induced by dopamine and the neurotoxin 6-hydroxydopamine (6-OHDA). suny.edunih.govnih.govnova.edu The neurotoxin 6-OHDA is frequently used to induce oxidative stress in neurons, leading to mitochondrial dysfunction and the generation of reactive oxygen species (ROS) that damage cellular components. suny.edu

The protective action of this compound is attributed, in part, to its free-radical scavenging activity. suny.edu The presence of a 4'-hydroxyl group in its structure is considered crucial for this effect. suny.edu By reducing intracellular ROS levels, this compound helps preserve cell viability and function. For instance, a metabolite of a related compound, 4′-glucuronate this compound, was found to prevent neuronal death by attenuating ROS levels and enhancing REDOX activity in neurons. acs.org This mitigation of oxidative damage is a fundamental aspect of its neuroprotective profile.

Modulation of Neuroinflammation and Related Pathways (e.g., JNK, c-Jun, ERK1/2)

Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. This compound influences key signaling pathways involved in inflammation and cell survival. The mitogen-activated protein kinase (MAPK) family, which includes c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2), plays a crucial role in these processes. nih.govfrontiersin.org

Studies have shown that this compound can inhibit the 6-OHDA-activated JNK pathway, which is involved in cellular stress responses that can lead to apoptosis. suny.edu Simultaneously, this compound has been found to activate the ERK1/2 pathway. nih.govnih.gov The ERK1/2 signaling cascade is critical for promoting cell survival in response to oxidative stress. nih.gov In SH-SY5Y cells, both resveratrol and this compound increased the phosphorylation (activation) of ERK1 and ERK2 in a time-dependent manner, and inhibiting this pathway diminished the neuroprotective effects of the compounds. nih.gov This suggests that the activation of ERK1/2 is a key mechanism through which this compound confers neuroprotection against oxidative stress-induced cell death. nih.govnih.govnova.edu

Table 1: Effect of this compound on Key Neuroinflammatory and Survival Pathways
PathwayEffect of this compoundOutcomeModel System
JNK PathwayInhibitionReduced stress-induced apoptosis6-OHDA-treated SH-SY5Y cells suny.edu
ERK1/2 PathwayActivation/PhosphorylationPromotion of neuronal survivalSH-SY5Y cells; C57BL/6 mice nih.govnih.gov

Influence on Neuronal Survival and Dopaminergic Systems in Animal Models

The neuroprotective effects of this compound extend to in vivo animal models, particularly those relevant to Parkinson's disease, which is characterized by the degeneration of dopaminergic (DA) neurons. nih.govelifesciences.org Dopamine neurons are especially vulnerable to oxidative stress. nih.gov

In studies using C57BL/6 mice, dietary supplementation with this compound was shown to alleviate age-related motor decline. nih.govnih.govnova.edu This functional improvement is linked to the promotion of DA neuronal survival. nih.gov While the levels of dopamine and its metabolites did not significantly change with treatment, this compound supplementation led to a significant increase in the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra of middle-aged and old mice. nih.gov TH is the rate-limiting enzyme in dopamine synthesis, and its presence is a marker for dopaminergic neurons. This indicates that this compound can protect these specific neurons from age-related loss. nih.gov The ability of this compound to cross the blood-brain barrier, as detected in the hippocampus of supplemented mice, is crucial for its central nervous system activity. nih.gov

Anti-Adipogenic Mechanisms in Preclinical Models

This compound has also been investigated for its potential to counteract obesity through the inhibition of adipogenesis, the process by which precursor cells differentiate into mature, lipid-storing adipocytes.

Inhibition of Lipid Accumulation and Triglyceride Synthesis

Preclinical studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have demonstrated that this compound hydrate (PH) effectively inhibits the formation of mature fat cells. mdpi.comnih.gov This is visually confirmed through Oil Red O staining, which shows a significant, concentration-dependent reduction in the accumulation of lipid droplets within the cells. mdpi.com

Furthermore, quantitative assays reveal that PH treatment significantly decreases the intracellular content of triglycerides (TG) without inducing cytotoxicity at effective concentrations. mdpi.comnih.gov This dual action of inhibiting both lipid droplet formation and TG synthesis underscores its potent anti-adipogenic properties. mdpi.com The inhibition of these final stages of adipocyte maturation prevents the excessive storage of fat. nih.govmdpi.com

Regulation of Adipogenesis-Related Transcription Factors (e.g., PPARγ, C/EBPα, SREBP-1c)

The inhibitory effects of this compound on adipogenesis are rooted in its ability to modulate a cascade of key transcription factors that orchestrate this complex process. mdpi.com The primary regulators include peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). mdpi.comnih.gov

PPARγ and C/EBPα are considered master regulators essential for the differentiation of preadipocytes into mature adipocytes. mdpi.com SREBP-1c plays a crucial role in lipid metabolism and can induce the expression of PPARγ. nih.govmedicinalcrop.org Research shows that this compound hydrate treatment downregulates the protein expression of PPARγ, C/EBPα, and SREBP-1c in differentiating 3T3-L1 cells. mdpi.comnih.gov By suppressing these upstream transcription factors, this compound effectively halts the entire adipogenic program, leading to reduced expression of downstream targets like fatty acid synthase (FAS) and fatty acid-binding protein 4 (FABP4), which are involved in fatty acid synthesis and transport. mdpi.com This comprehensive downregulation of the adipogenic transcriptional network is a key mechanism behind this compound's anti-adipogenic activity. mdpi.com

Table 2: Effect of this compound on Adipogenesis-Related Transcription Factors
Transcription FactorFunction in AdipogenesisEffect of this compoundModel System
PPARγMaster regulator of adipocyte differentiation mdpi.comDecreased expression3T3-L1 cells mdpi.comnih.gov
C/EBPαEssential for differentiation into mature adipocytes mdpi.comDecreased expression3T3-L1 cells mdpi.comnih.gov
SREBP-1cRegulates lipid metabolism and promotes PPARγ expression mdpi.comnih.govDecreased expression3T3-L1 cells mdpi.comnih.gov

Modulation of Kinase Signaling Pathways (e.g., AMPK, MAPK, AKT)

This compound has been shown to exert its biological effects by modulating several key intracellular kinase signaling pathways that are crucial for cellular processes. Research indicates that this compound can influence the activity of AMP-activated protein kinase (AMPK), mitogen-activated protein kinases (MAPK), and protein kinase B (AKT).

In a study on 3T3-L1 adipocytes, this compound hydrate was found to suppress adipogenesis by activating the AMPK signaling pathway while simultaneously inhibiting the MAPK and AKT insulin-dependent signaling pathways nih.gov. Specifically, treatment with this compound increased the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). Conversely, it decreased the phosphorylation of MAPK and AKT nih.gov. The activation of AMPK, a critical energy sensor, and the inhibition of pro-proliferative pathways like MAPK and AKT, underscore a significant mechanism by which this compound regulates cellular metabolism and growth nih.gov.

Table 1: Effects of this compound on Kinase Signaling Pathways
Kinase PathwayEffect of this compoundObserved Molecular ChangeCell Model
AMP-activated protein kinase (AMPK)ActivationIncreased phosphorylation3T3-L1 adipocytes
Mitogen-activated protein kinases (MAPK)InhibitionDecreased phosphorylation3T3-L1 adipocytes
Protein Kinase B (AKT)InhibitionDecreased phosphorylation3T3-L1 adipocytes

Effects on Intestinal Microbiota Composition and Function

The interplay between dietary polyphenols and the gut microbiome is a critical factor in their bioavailability and bioactivity. This compound has been identified as a major colonic metabolite of pterostilbene, produced through demethylation by the gut microbiota researchgate.net. This biotransformation highlights the direct interaction of stilbenoids with intestinal bacteria.

Studies investigating the effects of stilbenoids on the composition of human fecal microbiota have provided insights into the potential role of this compound. Although research focusing solely on this compound is limited, studies on its parent compound, pterostilbene, show significant modulation of the gut microbiome. Pterostilbene supplementation has been observed to induce structural changes in the gut microbiota, including a decrease in the Firmicutes phylum and an increase in the Verrucomicrobia phylum nih.govresearchgate.net. Furthermore, an increase in the abundance of beneficial bacterial genera such as Akkermansia and Odoribacter has been noted nih.govresearchgate.net. In rats with non-alcoholic fatty liver disease (NAFLD), pterostilbene supplementation led to increased abundances of Akkermansia and Erysipelatoclostridium, and a lowered abundance of Clostridium sensu stricto 1 mdpi.comnih.gov. Given that this compound is a direct product of pterostilbene metabolism in the colon, it is plausible that it contributes to these observed changes in microbial composition researchgate.net.

Antioxidant Mechanisms

This compound exhibits antioxidant properties through various mechanisms, including the direct scavenging of free radicals and potentially through the modulation of the body's endogenous antioxidant enzyme systems.

Free Radical Scavenging Activities

The chemical structure of this compound, like other stilbenoids, allows it to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). Its efficacy as a free radical scavenger has been evaluated using various in vitro assays.

In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound demonstrated antioxidant activity, although its capacity was found to be slightly lower than that of resveratrol. The antioxidant capacity is influenced by structural features such as the number and position of hydroxyl groups. Studies comparing this compound with its glycosylated form, pinostilbenoside, have shown that the aglycone (this compound) is a more active antioxidant mdpi.com. This is because the glycosylation of hydroxyl groups can impede their ability to participate in radical scavenging reactions mdpi.com. The oxygen radical absorbance capacity (ORAC) assay also indicated that this compound possesses strong antioxidant activity, comparable to that of resveratrol mdpi.com.

Table 2: Free Radical Scavenging Activity of this compound
AssayCompoundResult
ORAC (Trolox equivalents/μM)This compound5.01 ± 0.27
ORAC (Trolox equivalents/μM)Resveratrol5.26 ± 0.26
DPPH Scavenging (%) at 166.67 μg/mLPinostilbenoside14.67 ± 0.51%

Enzymatic Antioxidant System Modulation (e.g., HO-1, iNOS)

Beyond direct radical scavenging, polyphenols can exert antioxidant effects by modulating the expression and activity of crucial antioxidant and detoxification enzymes. Key enzymes in this system include heme oxygenase-1 (HO-1), a potent antioxidant enzyme, and inducible nitric oxide synthase (iNOS), which can produce large amounts of the free radical nitric oxide (NO).

Direct research on this compound's specific effects on the HO-1 and iNOS pathways is not extensively documented. However, studies on its parent compound, pterostilbene, provide valuable insights. Pterostilbene has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary regulator of the antioxidant response and leads to the upregulation of HO-1 expression researchgate.net. Furthermore, pterostilbene and its derivatives have been demonstrated to significantly inhibit the expression of iNOS in inflammatory conditions mdpi.comnih.govnih.gov. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, pterostilbene blocked the protein and mRNA expression of iNOS nih.gov. As this compound is a major metabolite of pterostilbene, it may contribute to these activities, though further direct investigation is required.

Anti-inflammatory Mechanisms

This compound has demonstrated anti-inflammatory properties by targeting key mediators and pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., COX-2, IL-6)

Chronic inflammation is characterized by the overproduction of inflammatory mediators such as prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like interleukin-6 (IL-6).

This compound has been shown to be a potent inhibitor of both COX-1 and COX-2 enzymes. The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain. The inhibitory activity of this compound against COX enzymes is notably strong, in some cases more potent than that of the common non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Furthermore, pterostilbene, which is metabolized to this compound, has been shown to selectively inhibit COX-2 caldic.comru.nl. In addition to its effects on the COX pathway, this compound has been reported to inhibit the production of the pro-inflammatory cytokine IL-6 in human lung adenocarcinoma (A549) cells. This suggests that this compound can interfere with inflammatory signaling cascades at multiple points.

Table 3: Inhibitory Effects of this compound on Inflammatory Mediators
Target MediatorEffectIC₅₀ ValueCell/Assay Type
Cyclooxygenase-2 (COX-2)Inhibition~1.0 µMLPS-stimulated PBMC
Interleukin-6 (IL-6)Inhibition27.2 µMIL-1β stimulated A549 cells

Modulation of Transcription Factors (e.g., NF-κB)

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in regulating inflammatory responses. While its parent compound, pterostilbene, has been shown to suppress the activation of NF-κB in certain cell types, the direct effects of this compound on NF-κB are less definitively characterized and appear to be cell-type dependent. nih.govresearchgate.net For instance, in colon cancer cells, pterostilbene's anti-inflammatory actions were found to be mediated through the p38 MAPK pathway rather than by inhibiting NF-κB signaling. nih.gov In these cells, pterostilbene did not prevent the degradation of IκBα, an inhibitor of NF-κB, nor did it affect the nuclear accumulation of the p65 subunit of NF-κB. nih.gov

Conversely, in macrophages, both resveratrol and pterostilbene have been reported to inhibit TNF-α induced NF-κB signaling. researchgate.net This is achieved by blocking the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the active p65 subunit. researchgate.net These compounds were also found to inhibit the upstream kinase TAK1, which is crucial for NF-κB activation. researchgate.net Given that this compound is a major metabolite of pterostilbene, it is plausible that it contributes to these anti-inflammatory effects, though further research specifically investigating this compound's direct impact on the NF-κB pathway is warranted.

Other Investigated Biological Activities in Preclinical Research

Cytochrome P450 Enzyme Modulation

This compound has been demonstrated to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govresearchgate.netmdpi.commdpi.com Research has shown that this compound, along with other natural resveratrol derivatives, can significantly inhibit the enzymatic activities of CYP3A4/5. nih.govresearchgate.net However, the inhibitory effect of this compound on CYP3A4 is reported to be much lower than that of resveratrol, for which a potential risk of drug-food interactions has been noted. researchgate.net This suggests that this compound may have a more favorable profile regarding such interactions. Studies have also indicated that polymethoxylated stilbenes have the potential to induce CYP2B6 or CYP3A4 in primary human hepatocytes through interaction with the pregnane X receptor (PXR). nih.gov

Antityrosinase and Anti-Melanogenesis Effects

This compound hydrate has been shown to possess significant anti-melanogenic properties by inhibiting the key enzyme tyrosinase and reducing melanin production. nih.gov In studies using B16F10 melanoma cells, this compound hydrate was found to significantly decrease melanin content and cellular tyrosinase activity without causing cytotoxicity. nih.gov The underlying mechanism involves the downregulation of microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic enzymes. nih.gov Consequently, the protein levels of tyrosinase and other melanogenic enzymes like tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2) were reduced. nih.gov Furthermore, this compound hydrate was observed to influence signaling pathways, such as activating the phosphorylation of extracellular signal-regulated kinase (ERK) and inhibiting p38 mitogen-activated protein kinases (p38), both of which are involved in regulating melanogenesis. nih.gov

Table 1: Effect of this compound Hydrate on Melanogenesis Markers

Parameter Effect Mechanism
Melanin Content Significantly Inhibited Downregulation of MITF expression
Cellular Tyrosinase Activity Significantly Inhibited Downregulation of tyrosinase protein levels
MITF Protein Levels Downregulated -
TRP-1 Protein Levels Downregulated -
TRP-2 Protein Levels Downregulated -
ERK Phosphorylation Activated -

Alpha-Glucosidase Inhibition

This compound has demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. rsc.orgnih.gov This inhibition is considered a potential mechanism for managing postprandial hyperglycemia. youtube.com Kinetic studies have revealed that this compound exhibits a stronger inhibitory effect on α-glucosidase compared to its parent compound, pterostilbene. rsc.orgnih.gov The inhibition by this compound was found to be of a noncompetitive type, suggesting that it binds to a site on the enzyme other than the active site. nih.gov This interaction alters the enzyme's conformation and reduces its catalytic efficiency. nih.gov

Table 2: Inhibitory Activity of this compound against Alpha-Glucosidase

Compound IC50 (μM) Type of Inhibition
This compound 11.69 ± 0.888 Noncompetitive
Pterostilbene 1569 ± 177.858 Weak Inhibition

IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Anti-Plasmodial Activity

While direct studies on the anti-plasmodial activity of this compound are limited, research on other stilbene (B7821643) derivatives suggests potential efficacy against the malaria parasite, Plasmodium falciparum. nih.gov For example, a study on novel stilbene glycosides isolated from Parthenocissus tricuspidata demonstrated that these compounds exhibited inhibitory activity against a chloroquine-sensitive strain of P. falciparum. nih.gov The structural features of stilbenes, such as the positioning of hydroxyl and methoxy (B1213986) groups, are believed to play a crucial role in their anti-plasmodial effects. nih.gov The lipophilic nature of compounds like this compound could potentially enhance their ability to cross cell membranes and exert their effects on the parasite. However, further specific investigations are required to determine the direct anti-plasmodial activity and mechanism of action of this compound.

Effects on Hepatic Stellate Cell Activation and Tight Junctions

Hepatic Stellate Cell Activation: this compound hydrate has been found to have a protective effect against the activation of hepatic stellate cells (HSCs), a key event in the development of liver fibrosis. nih.govnih.gov Studies have demonstrated that this compound hydrate suppresses HSC activation, leading to reduced expression of α-smooth muscle actin (α-SMA) and collagen. nih.gov The mechanism underlying this effect involves the inhibition of the Wnt/β-catenin signaling pathway. nih.gov this compound hydrate achieves this by enhancing the expression of Wnt inhibitory factor 1 (WIF1) through the downregulation of microRNA-17-5p, which targets WIF1. nih.gov

Tight Junctions: this compound, as a major colonic metabolite of pterostilbene, has been shown to protect against the disruption of colonic tight junction proteins. nih.govresearchgate.net In studies involving a Western-diet-fed mouse model, both pterostilbene and this compound supplementation effectively counteracted the diet-induced reduction in the expression of key tight junction proteins, including zonula occludens-1 (ZO-1), occludin, and claudin-1. nih.govresearchgate.netresearchgate.net The protective effects on tight junctions are thought to be linked to the anti-inflammatory and anti-obesity properties of these compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pterostilbene
Resveratrol
Zonula occludens-1 (ZO-1)
Occludin
Claudin-1
Acarbose
Wnt inhibitory factor 1 (WIF1)
α-smooth muscle actin (α-SMA)
Tyrosinase-related protein-1 (TRP-1)
Tyrosinase-related protein-2 (TRP-2)

Structure Activity Relationship Sar Studies of Pinostilbene and Analogs

Influence of Methylation on Biological Activity and Bioavailability

Methylation, the addition of a methyl group (-CH₃) to a hydroxyl group (-OH), is a key modification that significantly impacts the properties of stilbenoids like pinostilbene (B20863). This compound itself is a monomethyl ether analog of resveratrol (B1683913), featuring a methoxy (B1213986) group at the 5-position and hydroxyl groups at the 3 and 4'-positions (trans-3-methoxy-5,4′-dihydroxystilbene). In contrast, resveratrol possesses hydroxyl groups at the 3, 5, and 4'-positions (trans-3,5,4′-trihydroxystilbene), while pterostilbene (B91288) is a dimethylated analog with methoxy groups at the 3 and 5 positions and a hydroxyl group at the 4' position (trans-3,5-dimethoxy-4-hydroxystilbene) mdpi.comjapsonline.comresearchgate.netresearchgate.net.

The primary benefit of methylation observed across various studies is the enhancement of lipophilicity and metabolic stability. By replacing polar hydroxyl groups with less polar methoxy groups, these compounds become more lipid-soluble, which facilitates their passage across cell membranes and increases their resistance to metabolic degradation (e.g., glucuronidation and sulfation) mdpi.comresearchgate.netresearchgate.net. This improved stability and cellular penetration directly translates to enhanced bioavailability and often a wider effective concentration range for biological activity. For instance, this compound has demonstrated significantly higher cellular uptake compared to resveratrol, contributing to its potent neuroprotective effects suny.edunih.gov.

Furthermore, methylation has been linked to increased potency in various biological assays. Methylated resveratrol analogs, including this compound and pterostilbene, have been reported to be substantially more cytotoxic to cancer cell lines than resveratrol, with some studies indicating potencies up to 100-fold greater researchgate.net. This suggests that the presence and position of methoxy groups play a critical role in modulating the antiproliferative and pro-apoptotic activities of these compounds.

Table 1: Comparative Neuroprotective Activity and Cellular Uptake

CompoundEffect on LDH ReleaseEffect on Caspase-3 ActivityCellular Uptake (relative)
ResveratrolReducedReduced1x
This compoundSignificantly reducedSignificantly reduced>2x

Data derived from studies comparing the neuroprotective effects of resveratrol and this compound against 6-hydroxydopamine-induced neurotoxicity suny.edunih.gov.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

CompoundRelative Cytotoxicity (compared to Resveratrol)
Resveratrol1x
This compoundUp to 100x
PterostilbeneUp to 100x

General trend observed in studies evaluating the antiproliferative and cytotoxic effects of resveratrol and its methylated analogs in cancer cell lines researchgate.net.

Comparison of Hydroxylation Patterns and Methoxy Group Positions

The precise arrangement of hydroxyl and methoxy groups on the stilbene (B7821643) backbone is a critical determinant of biological activity. Variations in hydroxylation and methoxylation patterns between resveratrol, this compound, and other analogs lead to distinct pharmacological profiles.

Resveratrol, with its three hydroxyl groups, exhibits antioxidant and anti-inflammatory properties but suffers from poor bioavailability mdpi.com. This compound, by contrast, has one methoxy group and two hydroxyl groups, which enhances its lipophilicity and cellular penetration, thereby boosting its bioactivity japsonline.comresearchgate.net. Pterostilbene, with two methoxy groups, further increases lipophilicity and often demonstrates superior pharmacokinetic properties and bioactivity compared to both resveratrol and this compound in certain contexts mdpi.commdpi.com.

The specific positioning of these functional groups influences interactions with biological targets. For instance, in the context of enzyme inhibition, the SAR studies reveal differential potencies based on the hydroxylation and methoxylation patterns. This compound demonstrates more potent inhibition of human 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) than resveratrol, with a significantly lower IC50 value tandfonline.comfigshare.com. Similarly, it shows greater inhibitory potential against human 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1) compared to resveratrol researchgate.net.

Table 3: 11β-HSD1 Inhibition Potency

CompoundHuman 11β-HSD1 IC50 (μM)Rat 11β-HSD1 IC50 (μM)
Resveratrol171.1Not specified
This compound46.829.67
Dihydropinosylvin6.9119.83
Lunularin45.4417.39

Data compiled from studies on the structure-activity relationship of resveratrol analogs with 11β-HSD1 tandfonline.comfigshare.com. Lower IC50 values indicate higher inhibitory potency.

Analytical Methodologies in Pinostilbene Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental to the analysis of pinostilbene (B20863), enabling its separation from complex mixtures and precise measurement. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of this research.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely used method for the quantification of this compound. In this technique, this compound is separated on a reversed-phase column and detected based on its ultraviolet (UV) absorbance. For instance, reaction products in biotransformation assays have been quantified by HPLC-UV at a wavelength of 306 nm. nih.gov One study analyzing this compound produced by recombinant E. coli utilized HPLC with authentic standards, where this compound had a retention time of 19.327 minutes. researchgate.net The purity of commercially available this compound hydrate (B1144303) is also commonly confirmed by HPLC, often showing a purity of ≥95% or higher. sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for quantifying this compound, particularly in complex biological samples like rat plasma. nih.govnih.gov This method involves separating the compound via liquid chromatography and then using mass spectrometry to detect and quantify it based on its specific mass-to-charge ratio (m/z) and fragmentation patterns. In one such method, this compound was measured using multiple reaction monitoring (MRM) in negative ion mode, with a precursor-to-product ion transition of m/z 241→181. nih.gov This sensitive technique can achieve a lower limit of quantification (LLOQ) of 1 ng/mL in plasma, making it suitable for pharmacokinetic studies. nih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Plus Mass Spectrometry (UHPLC-Q-Exactive Plus MS) represents a high-resolution mass spectrometry (HRMS) approach. While specific applications for this compound are emerging, this technology has been extensively used for the comprehensive analysis of its close analog, pterostilbene (B91288), and its metabolites. acs.orgnih.gov The system combines the high separation efficiency of UHPLC with the high resolution and mass accuracy of the Orbitrap mass analyzer. nih.govpragolab.skanu.edu.au This allows for confident identification and characterization of metabolites in complex biological matrices like plasma, urine, and feces by providing highly accurate mass data. nih.gov

Analytical TechniqueApplicationKey Parameters/FindingsReference(s)
HPLC-UV Quantification of this compound in biotransformation assays.Detection at 306 nm. nih.gov
Analysis of this compound from recombinant E. coli.Retention time: 19.327 min. researchgate.net
Purity assessment.Purity ≥95%. sigmaaldrich.comsigmaaldrich.com
LC-MS/MS Quantification in rat plasma for pharmacokinetic studies.MRM transition: m/z 241→181 (negative ion mode). LLOQ: 1 ng/mL. nih.govnih.gov
UHPLC-Q-Exactive Plus MS Comprehensive metabolite profiling (demonstrated for pterostilbene).High-resolution, accurate-mass (HR/AM) data allows for confident identification of metabolites in complex biological samples. acs.orgnih.gov

Spectroscopic Methods in Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be used for quantification. funaab.edu.ngnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for unambiguous structure elucidation. Both ¹H-NMR and ¹³C-NMR are used to determine the precise arrangement of atoms within the molecule. tandfonline.comtandfonline.com For example, the structure of this compound glucosides, produced via enzymatic transformation, was confirmed by analyzing their ¹H and ¹³C-NMR spectra. tandfonline.comtandfonline.com The chemical shifts (δ) provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure. tandfonline.com Similarly, NMR analysis was used to confirm the structure of hydroxylated this compound derivatives. jmb.or.kr

UV-Visible (UV-Vis) Spectroscopy is used to identify stilbenes based on their characteristic absorption of UV light, which arises from their conjugated double bond system. The UV spectrum of a compound can be compared to that of a standard for identification purposes. mdpi.com This method is also the basis for HPLC-UV detection, where quantification is achieved by measuring the absorbance at a specific wavelength. nih.gov

Mass Spectrometry (MS) , often coupled with chromatography (LC-MS), provides the molecular weight of the compound. researchgate.net High-resolution mass spectrometry can yield the elemental composition. The fragmentation pattern observed in MS/MS provides further structural information, helping to identify the compound and its metabolites. For instance, LC-MS analysis of this compound produced by recombinant E. coli showed a peak at m/z 243.1, corresponding to the protonated molecule [M+H]⁺. researchgate.net

In Vitro Assays for Biological Activity Assessment

A variety of in vitro assays are employed to evaluate the biological effects of this compound on cells and enzymes.

Cell Viability Assays are used to determine the effect of this compound on cell growth and survival. The MTT assay is a common colorimetric assay where the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692) by metabolically active cells is measured. In studies on human oral cancer cells (SCC-9, SAS, and HSC-3), the MTT assay was used to show that this compound hydrate (PSH) did not have significant cytotoxic effects at concentrations up to 80 μM. karger.com Another method, the PrestoBlue assay, was used to assess the viability of multiple myeloma (MM) cells, showing that this compound decreased cell viability in a dose- and time-dependent manner. nih.gov

Apoptosis Assays investigate whether a compound induces programmed cell death. This can be assessed by several methods. Flow cytometry using Annexin V/Propidium Iodide staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. pcom.edu Western blotting is another key technique used to measure the expression levels of apoptosis-related proteins. An increase in the expression of cleaved caspase-3 and cleaved Poly(ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis. nih.govmedchemexpress.com Studies in multiple myeloma cells showed that a combination of this compound and bortezomib (B1684674) increased the expression of cleaved caspase-3. nih.gov

Enzyme Activity Assays are performed to determine if this compound can inhibit or activate specific enzymes. For example, gelatin zymography has been used to assess the effect of this compound on the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in cancer cell invasion. karger.com This assay showed that PSH decreased MMP-2 enzyme activity in oral cancer cell lines. karger.com Another study investigated the tyrosinase inhibitory activity of this compound and its glucosides using a spectrophotometric assay that monitors the formation of dopachrome. tandfonline.com

Assay TypeSpecific MethodCell Line/SystemFindingReference(s)
Cell Viability MTT AssayOral Cancer Cells (SCC-9, SAS, HSC-3)No significant cytotoxicity up to 80 μM. karger.com
PrestoBlue AssayMultiple Myeloma (RPMI 8226)Dose- and time-dependent decrease in viability. nih.gov
MTT AssayColon Cancer Cells (HCT116, HT29)Inhibited growth of cancer cells. medchemexpress.com
Apoptosis Western Blot (Cleaved Caspase-3, Cleaved PARP)Colon Cancer Cells (HCT116)Increased expression of apoptotic proteins. medchemexpress.com
Western Blot (Cleaved Caspase-3)Multiple Myeloma (RPMI 8226)Increased expression with combination treatment. nih.gov
Flow CytometryMultiple Myeloma (RPMI 8226)Combination of 5 μM PIN and 5 nM BTZ induces apoptosis. nih.govpcom.edu
Enzyme Activity Gelatin Zymography (MMP-2)Oral Cancer Cells (SCC-9, SAS, HSC-3)Inhibited MMP-2 enzyme activity. karger.com
Spectrophotometric Assay (Tyrosinase)Mushroom TyrosinaseThis compound showed inhibitory activity (IC₅₀ = 594 μM). tandfonline.com

Molecular Docking and Computational Approaches in Mechanistic Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This approach provides insights into the molecular interactions that underpin the biological activity of a compound.

In one study, molecular docking was used to investigate the interaction and inhibition potential of this compound with cytochrome P450 enzymes CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics and carcinogenesis. researchgate.net The study used AutoDock Tools 4.0 to perform the simulations. The results showed that this compound had a strong binding affinity for both enzymes, with a calculated binding energy of -10.23 kcal/mol for CYP1A1 and -10.50 kcal/mol for CYP1B1. researchgate.net These computational results were in agreement with experimental data (IC₅₀ values), suggesting that this compound is a potent inhibitor of these enzymes. researchgate.net Such studies are valuable for understanding the mechanism of action at a molecular level and for guiding the design of more potent analogs.

Conclusion and Future Perspectives in Pinostilbene Academic Research

Summary of Key Preclinical Findings and Mechanistic Insights

Preclinical investigations have illuminated several key bioactivities of pinostilbene (B20863), ranging from neuroprotection and anticancer effects to anti-inflammatory and anti-diabetic properties. These findings are underpinned by a variety of mechanistic insights into its molecular interactions.

Neuroprotective Effects: this compound has demonstrated notable neuroprotective capabilities. In models of Parkinson's disease, it has been shown to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. nih.govsuny.edu This protective effect is partly attributed to its enhanced cellular uptake compared to resveratrol (B1683913) and its ability to attenuate the phosphorylation of stress-activated protein kinases like JNK and c-Jun. nih.gov Furthermore, this compound has been found to confer neuroprotection against age-related deficits. nih.govnova.edu Mechanistically, it promotes the survival of dopaminergic neurons through the activation of the ERK1/2 signaling pathway, which is crucial for cell survival and plasticity. nih.govnova.eduscispace.com

Anticancer Activity: The oncostatic potential of this compound has been explored in several cancer types. In colon cancer, this compound, a major metabolite of pterostilbene (B91288), inhibits the growth of HCT116 and HT29 cancer cells. researchgate.netnih.gov Its mechanism involves inducing cell cycle arrest at the S phase and promoting apoptosis. researchgate.netnih.gov In prostate cancer, this compound has been identified as an inhibitor of the androgen receptor (AR). It directly binds to the AR, inhibits its activation and nuclear translocation, and reduces the protein levels of both full-length AR and its splice variants, such as ARv7, which are implicated in therapy resistance. nih.gov This leads to reduced viability and proliferation of both androgen-sensitive and enzalutamide-resistant prostate cancer cells. nih.gov Additionally, this compound exhibits cytotoxic and apoptotic effects against human multiple myeloma cells, with studies showing a synergistic effect when combined with the proteasome inhibitor bortezomib (B1684674). mdpi.com

Anti-inflammatory and Antioxidant Properties: Like other stilbenoids, this compound is reported to possess anti-inflammatory and antioxidant properties. researchgate.netresearchgate.netnih.govresearchgate.net While direct mechanistic studies on this compound are emerging, research on its parent compound, pterostilbene, provides context. Pterostilbene exerts anti-inflammatory effects by suppressing the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines. frontiersin.orgmdpi.com The antioxidant activity of stilbenoids is often linked to their ability to scavenge free radicals and activate protective cellular pathways like the Nrf2 signaling pathway. mdpi.commdpi.com

Anti-diabetic Potential: this compound has also been investigated for its potential role in managing diabetes-related complications. As a metabolite of pterostilbene, it has been shown to be a more potent inhibitor of key carbohydrate-metabolizing enzymes, aldose reductase and α-glucosidase, than its parent compound. rsc.org The inhibition of these enzymes is a therapeutic strategy for controlling blood glucose levels and preventing diabetic complications. Molecular docking studies suggest that this compound interacts with amino acid residues outside the active sites of these enzymes to exert its inhibitory effect. rsc.org

Biological ActivityModel SystemKey Mechanistic InsightsReference(s)
NeuroprotectionSH-SY5Y neuroblastoma cells; C57BL/6 miceActivation of ERK1/2 pathway; Attenuation of JNK and c-Jun phosphorylation. nih.govsuny.edunih.govnova.eduscispace.com
Anticancer (Colon)HCT116 and HT29 human colon cancer cellsInduction of S-phase cell cycle arrest and apoptosis. researchgate.netnih.gov
Anticancer (Prostate)LNCaP and 22Rv1 human prostate cancer cellsInhibition of androgen receptor (AR) and AR splice variants (ARv7). nih.gov
Anticancer (Multiple Myeloma)RPMI 8226 human multiple myeloma cellsInduction of cytotoxicity and apoptosis; Synergistic effects with bortezomib. mdpi.com
Anti-diabeticEnzyme inhibition assays (in vitro)Noncompetitive inhibition of aldose reductase and α-glucosidase. rsc.org

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the promising preclinical data, the academic understanding of this compound is still in its nascent stages, with several significant knowledge gaps.

Limited In Vivo Data: The majority of studies on this compound have been conducted in vitro. There is a pressing need for more extensive in vivo studies in relevant animal models to validate the observed cellular effects and to understand its physiological impact, pharmacokinetics, and biodistribution.

In-depth Mechanistic Studies: While initial mechanisms have been proposed, a comprehensive understanding of the molecular targets of this compound is lacking. For many of its reported activities, such as its anti-inflammatory effects, the precise signaling pathways and direct protein interactions remain to be fully elucidated.

Comparative Efficacy: this compound is often compared to resveratrol and pterostilbene. However, rigorous head-to-head studies evaluating their comparative efficacy and bioavailability across different disease models are scarce. Such studies are crucial for determining the potential advantages of methylation on the stilbene (B7821643) backbone.

Therapeutic Spectrum: Research has predominantly focused on neuroprotection and cancer. The potential of this compound in other chronic conditions, such as cardiovascular disease, metabolic syndrome, or autoimmune disorders, remains largely unexplored.

Metabolism and Bioavailability: this compound is a major metabolite of pterostilbene in the colon. nih.govmdpi.comnih.gov Further research is required to understand the full metabolic profile of orally administered this compound itself and to determine how its bioavailability may be influenced by factors such as gut microbiota.

Potential for this compound as a Research Tool in Biological Systems

Beyond its direct therapeutic potential, this compound serves as a valuable research tool for investigating fundamental biological processes.

Probing Signaling Pathways: Due to its effects on specific signaling cascades, such as the ERK1/2 and androgen receptor pathways, this compound can be used as a chemical probe to study the roles of these pathways in health and disease. nih.govnih.gov Its targeted action allows researchers to modulate these pathways and observe the downstream cellular consequences.

Investigating Stilbenoid Structure-Activity Relationships: As a naturally occurring methylated stilbenoid, this compound is an excellent tool for dissecting the structure-activity relationship of this class of compounds. By comparing its activity with that of resveratrol (a tri-hydroxylated stilbene) and pterostilbene (a di-methylated stilbene), researchers can gain insights into how the number and position of methoxy (B1213986) and hydroxyl groups influence bioavailability, cell permeability, and target specificity. nih.govsuny.edu

Studying Enzyme Inhibition: Its specific inhibitory action on enzymes like aldose reductase and α-glucosidase makes it a useful instrument for studying the kinetics and structural requirements for the inhibition of these metabolic enzymes, which could inform the design of novel therapeutic agents. rsc.org

Strategic Directions for Advanced Preclinical Investigations

To build upon the current foundation of knowledge and fully assess the potential of this compound, future academic research should be directed toward several strategic areas.

Comprehensive In Vivo Efficacy Studies: The next logical step is to conduct robust preclinical trials in animal models that closely mimic human diseases, particularly for neurodegenerative disorders, prostate and colon cancers, and diabetes. These studies should evaluate long-term outcomes and functional recovery.

Advanced Pharmacokinetic and Metabolic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are essential. This includes identifying all major metabolites of this compound and assessing their individual biological activities, which will provide a more complete picture of its in vivo effects.

Target Identification and Validation: Employing unbiased, systems-level approaches such as proteomics (e.g., thermal proteome profiling) and transcriptomics (e.g., RNA-seq) will be crucial for identifying the full spectrum of molecular targets and pathways modulated by this compound. This will move the field beyond candidate-based approaches and may reveal novel mechanisms of action.

Exploration of Combination Therapies: The synergistic effects observed with bortezomib in multiple myeloma suggest that this compound could be a valuable component of combination therapies. mdpi.com Future studies should systematically explore its potential to enhance the efficacy of existing drugs or to overcome drug resistance in various cancers and other diseases.

Development of Synthetic Analogs: Leveraging the chemical scaffold of this compound, medicinal chemistry efforts could focus on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This could lead to the development of optimized second-generation compounds for specific therapeutic applications.

By pursuing these research avenues, the scientific community can systematically unravel the therapeutic potential of this compound, paving the way for its potential use as a research tool and a lead compound for future drug development.

Q & A

Q. What methodological approaches are recommended for assessing Pinostilbene's solubility and stability in experimental settings?

this compound exhibits limited aqueous solubility but dissolves well in organic solvents like DMSO (137.57 mM) and ethanol. For in vitro studies, prepare stock solutions in DMSO (33.33 mg/mL) and dilute in cell culture media to avoid solvent toxicity (<1% DMSO). For in vivo applications, formulations using 10% DMSO with PEG300, Tween-80, or corn oil improve solubility to ≥2.5 mg/mL . Stability requires storage at -20°C (short-term) or -80°C (long-term) under inert gas to prevent oxidation .

Q. How do researchers validate this compound's bioactivity in cancer models?

Standard protocols involve dose-response assays (e.g., 0–40 μM over 24–48 hours) in colorectal (HCT116, HT29) or prostate (LNCaP, 22Rv1) cancer cell lines. This compound induces S-phase arrest in HCT116 cells (20–40 μM) and reduces androgen receptor (AR) protein levels in LNCaP cells via Western blotting. Include normal cell controls (e.g., colon fibroblasts) to confirm selectivity .

Q. What are the key structural modifications distinguishing this compound from resveratrol and pterostilbene?

this compound is a monomethylated resveratrol derivative (3-OH→3-OCH3), while pterostilbene is dimethylated (3,5-di-OCH3). Methylation enhances metabolic stability but reduces polarity, impacting solubility. Structural comparisons are critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can enzyme engineering optimize this compound biosynthesis?

Resveratrol O-methyltransferase (ROMT) variants like VvROMT-L117F/F311W achieve 92% conversion efficiency by rational design. Use homology modeling (e.g., SWISS-MODEL) to predict substrate-binding pockets and introduce mutations (e.g., W20A, F24A) to shift specificity from di-methylation (pterostilbene) to mono-methylation (this compound). Validate via SPR analysis and kinetic assays (Km, Vmax) .

Q. What mechanisms underlie this compound's inhibition of AR splice variants in prostate cancer?

this compound binds AR ligand-binding domain (LBD) residues (Asn705, Arg752, Thr877) with Kd ~1.2 μM, competing with dihydrotestosterone (DHT). It reduces nuclear AR localization and downregulates PSA/TMPRSS2 mRNA by >50% at 20 μM. For ARv7 inhibition, use Enzalutamide-resistant 22Rv1 cells and measure proteasome-independent AR degradation via cycloheximide chase assays .

Q. How should researchers address contradictions in this compound's bioavailability data?

While O-methylation improves metabolic stability (t1/2 >4 hours vs. resveratrol’s <30 minutes), low aqueous solubility (0.15 mg/mL in PBS) limits in vivo absorption. Use pharmacokinetic studies with LC-MS to compare oral vs. intraperitoneal administration. Formulate with β-cyclodextrin or lipid nanoparticles to enhance bioavailability .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Apply nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. For cell-cycle data (e.g., S-phase arrest), use flow cytometry with PI staining and ANOVA for multi-group comparisons. Report Cohen’s d effect sizes to quantify biological significance .

Data Contradiction Analysis

Q. Why do studies report conflicting IC50 values for this compound across cancer types?

Variability arises from cell-line specificity (e.g., IC50 = 20 μM in HCT116 vs. 40 μM in HT29) and assay conditions (serum-free vs. serum-containing media). Standardize protocols using CLSI guidelines and include positive controls (e.g., 5-FU for colorectal cancer) .

Q. How to reconcile discrepancies in enzymatic vs. chemical synthesis yields?

Chemical synthesis (e.g., Mitsunobu reaction) achieves ~60% purity but requires toxic reagents. Enzymatic methods using SbSOMT from sorghum yield >85% purity but face scalability challenges. Compare eco-efficiency metrics (e.g., E-factor) and optimize reaction conditions (pH 7.5, 30°C) for industrial relevance .

Experimental Design Tables

Parameter In Vitro In Vivo
Solubility DMSO (33.33 mg/mL) + PBS dilution10% DMSO + 40% PEG300 + 5% Tween-80
Dose Range 0–40 μM (cancer cells)10–50 mg/kg (mouse models)
Key Assays MTT, Western blot, qRT-PCRTumor volume, histopathology, LC-MS
Controls DMSO vehicle, resveratrolUntreated cohort, Enzalutamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.